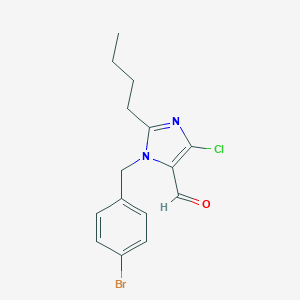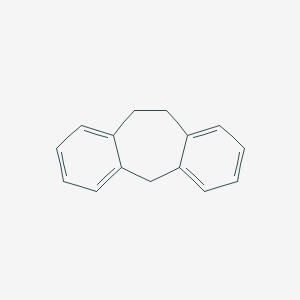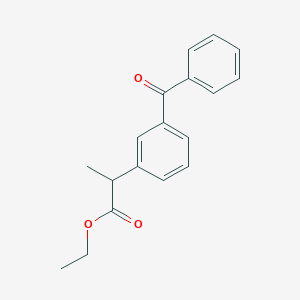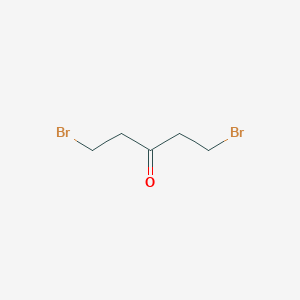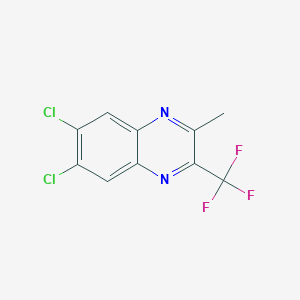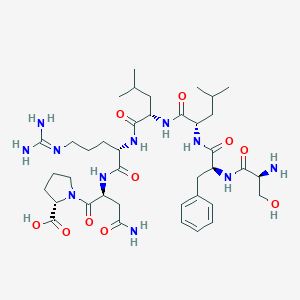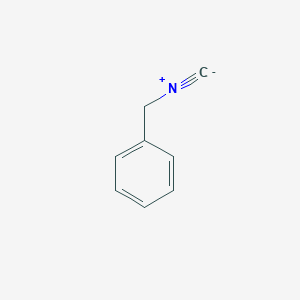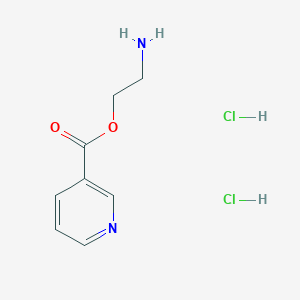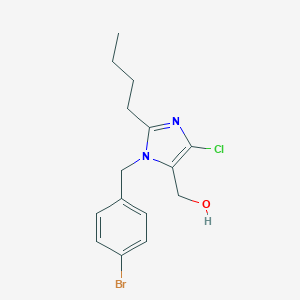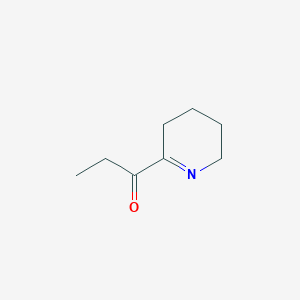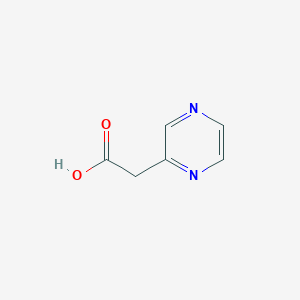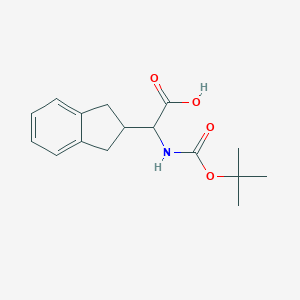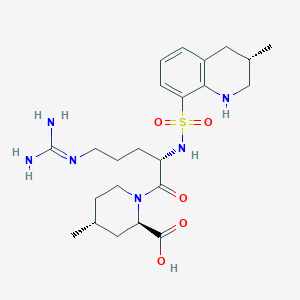
21S-Argatroban
Vue d'ensemble
Description
21S-Argatroban is a synthetic antithrombotic agent used in the treatment of heparin-induced thrombocytopenia (HIT) and for anticoagulation in patients undergoing percutaneous coronary intervention (PCI). It is a direct thrombin inhibitor that binds reversibly to thrombin, preventing blood clot formation. Argatroban is composed of a dipeptide between (2R,4R)-4-methyl-2-piperidine carboxylic acid and L-arginine, linked to a 3-methyltetrahydroquinoline sulfonyl group. The drug is typically administered as a mixture of C-21-diastereoisomers, with the 21S form being one of the two epimers .
Synthesis Analysis
The synthesis of enantiomerically pure 21S-Argatroban involves a chemoenzymatic process. This method allows for the separation of the (21R)- and (21S)-argatroban diastereoisomers. The synthesis starts with a biocatalytic transformation that yields the (S)-synthon, which is then used to produce the 21S-Argatroban. This approach is significant as it provides a pathway to obtain the individual diastereoisomers, which could be beneficial for developing drugs with improved specificity and reduced side effects .
Molecular Structure Analysis
The molecular structure of 21S-Argatroban has been extensively studied through crystallographic and spectroscopic methods. The detailed structural analysis of the separated 21R and 21S-diastereoisomers has been conducted to understand their different activities and aqueous solubilities. The investigations included a modeling study focusing on the tetrahydroquinoline system's conformation, which is influenced by the configuration at C21. The preferred conformation of the tetrahydroquinoline system plays a crucial role in the drug's pharmacological properties .
Chemical Reactions Analysis
The chemical behavior of 21S-Argatroban, particularly its interaction with thrombin, is central to its anticoagulant function. As a thrombin inhibitor, 21S-Argatroban forms a reversible noncovalent bond with thrombin, inhibiting its ability to convert fibrinogen to fibrin, which is a key step in the clotting cascade. The specific interactions and binding sites have been elucidated through various studies, providing insights into the drug's mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of 21S-Argatroban, such as solubility, stability, and NMR spectral data, have been characterized to facilitate its use in clinical settings. Complete 1H and 13C NMR assignments for the 21S-diastereomer have been reported, which are crucial for determining the diastereomeric composition of argatroban preparations. These properties are essential for quality control and ensuring the efficacy of the drug in therapeutic applications .
Applications De Recherche Scientifique
Crystallographic and Spectroscopic Analysis
Argatroban, a thrombin inhibitor, is used as an anticoagulant for heparin-induced thrombocytopenia (HIT) patients. The drug, a mixture of 21R and 21S-diastereoisomers, has been analyzed for structural differences between these isomers to understand their differing activities and solubility. This investigation is crucial for the development of individual diastereoisomers (Ferraboschi et al., 2013).
Nuclear Magnetic Resonance (NMR) Studies
Complete 1H and 13C NMR assignments for the (21R)‐ and (21S)‐argatroban diastereomers were reported. This study provided crucial insights for accurately measuring the diastereomeric composition of argatroban, contributing to a better understanding of its pharmacological profile (Colombo et al., 2008).
Chemoenzymatic Synthesis
Research on the enantiomerically pure 1,2,3,4-tetrahydroquinoline moiety of argatroban has been conducted. By using biocatalytic transformation, researchers obtained pure (R)- and (S)-synthons, which are crucial for synthesizing separate (21R) and (21S) argatroban. This study contributes to the field of synthetic antithrombotic drug development (Ferraboschi et al., 2013).
Pharmacokinetics in Renal and Hepatic Failure
A study conducted in rats explored the pharmacokinetics of argatroban, particularly focusing on its behavior in conditions of renal and hepatic failure. The findings suggest possible alterations in the drug's behavior under these conditions, which can inform its clinical use (López & Nowak, 2008).
Stroke Treatment Studies
Argatroban has been investigated as a potential treatment in stroke, particularly as an adjunct to tissue-type plasminogen activator in ischemic stroke due to proximal intracranial occlusion. This study provides insights into its safety and potential effectiveness in stroke treatment (Barreto et al., 2012).
Quantitative Analysis Methods
Research has been conducted to establish methods for the quantitative analysis of argatroban, such as RP-HPLC. These methods are essential for ensuring the quality and consistency of argatroban in clinical settings (Zi-dong, 2013).
Safety And Hazards
Argatroban infusion may be an effective and safe therapeutic option to improve functional outcomes of stroke patients . It did not increase the risk of symptomatic intracerebral hemorrhage, asymptomatic intracranial hemorrhage, gastrointestinal bleeding, major systemic hemorrhage, and mortality, except minor systemic hemorrhage .
Orientations Futures
Argatroban has proven efficacy and safety for prophylaxis and treatment of patients with thrombosis associated with heparin-induced thrombocytopenia (HIT), and for percutaneous coronary intervention in HIT and non-HIT patients . Pilot studies suggest that further investigations to establish the use of argatroban in ischemic stroke, acute coronary syndrome, hemodialysis, blood oxygenation, off-pump cardiac surgery and other clinical indications are warranted .
Propriétés
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15+,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-MXSMSXNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
21S-Argatroban | |
CAS RN |
121785-72-6 | |
| Record name | 21S-Argatroban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121785726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 121785-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGATROBAN ANHYDROUS, (21S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBM839JAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



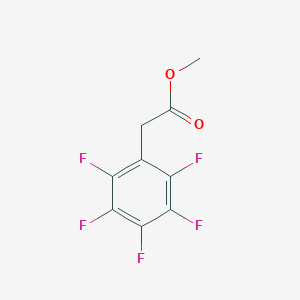
![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)
